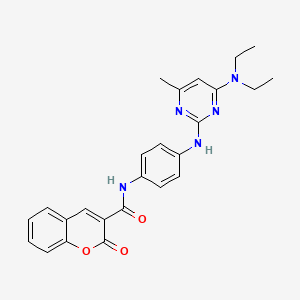
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide, also known by its IUPAC name, is a synthetic organic compound.
- Its chemical formula is C31H34ClN3, and its average molecular mass is approximately 484.075 Da .
- The compound features a chromene ring system with an attached pyrimidine moiety and an amide functional group.
Preparation Methods
- Synthetic routes for this compound involve several steps. One common method starts with the synthesis of the chromene core, followed by the introduction of the pyrimidine ring.
- Industrial production methods may vary, but they typically rely on efficient and scalable synthetic processes.
Chemical Reactions Analysis
Reactions: N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives of the compound, which may have altered pharmacological properties.
Scientific Research Applications
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: The compound’s pharmacological properties, toxicity, and potential therapeutic applications are explored.
Industry: It may find use in the development of novel materials or as a starting point for drug discovery.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets. These could include enzymes, receptors, or signaling pathways.
- Detailed studies are needed to elucidate the precise mechanism of action.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds, researchers often compare this compound to related structures.
- Highlighting its uniqueness requires a thorough analysis of its chemical features, reactivity, and biological effects.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C25H25N5O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C25H25N5O3/c1-4-30(5-2)22-14-16(3)26-25(29-22)28-19-12-10-18(11-13-19)27-23(31)20-15-17-8-6-7-9-21(17)33-24(20)32/h6-15H,4-5H2,1-3H3,(H,27,31)(H,26,28,29) |
InChI Key |
VJCPNDKHQOGMEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11253922.png)
![N-(2,5-dimethylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11253926.png)
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253928.png)
![N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253934.png)


![2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11253959.png)


![2-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11253975.png)
![6-(4-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11253982.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11253986.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253991.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11254001.png)
